molecular formula C18H18N2O7S B3885696 ETHYL 5-ACETYL-4-METHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

ETHYL 5-ACETYL-4-METHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B3885696
M. Wt: 406.4 g/mol
InChI Key: GYLJATWJQHXXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-ACETYL-4-METHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of ETHYL 5-ACETYL-4-METHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

ETHYL 5-ACETYL-4-METHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 5-ACETYL-4-METHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s structure allows it to bind to various biological targets, leading to its diverse biological activities .

Comparison with Similar Compounds

ETHYL 5-ACETYL-4-METHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[[2-(2-nitrophenoxy)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7S/c1-4-26-18(23)15-10(2)16(11(3)21)28-17(15)19-14(22)9-27-13-8-6-5-7-12(13)20(24)25/h5-8H,4,9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLJATWJQHXXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 5-ACETYL-4-METHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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ETHYL 5-ACETYL-4-METHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
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ETHYL 5-ACETYL-4-METHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
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ETHYL 5-ACETYL-4-METHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 5-ACETYL-4-METHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
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ETHYL 5-ACETYL-4-METHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

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